CNX-011-67

Catalog No.
S524140
CAS No.
M.F
M. Wt
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CNX-011-67

Product Name

CNX-011-67

IUPAC Name

unknow.

solubility

Soluble in DMSO

Synonyms

CNX-011-67; CNX011-67; CNX 011-67; CNX-01167; CNX01167; CNX 01167.

The exact mass of the compound CNX-011-67 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CNX-011-67 is a novel compound identified as a selective agonist of G-protein-coupled receptor 40 (GPR40). It has garnered attention for its potential therapeutic applications, particularly in the management of diabetes. GPR40 is primarily expressed in pancreatic beta cells and plays a critical role in mediating insulin secretion in response to fatty acids. The activation of this receptor by CNX-011-67 enhances glucose responsiveness and promotes insulin secretion, making it a candidate for improving glycemic control in diabetic patients .

.
  • Reagents and Catalysts: Utilization of specific reagents and catalysts to facilitate reactions such as coupling, oxidation, or reduction.
  • Purification: Post-synthesis purification techniques such as chromatography to isolate the final product from by-products.
  • Research into the detailed synthetic pathway for CNX-011-67 is ongoing, with efforts focused on optimizing yield and reducing environmental impact.

    CNX-011-67 exhibits significant biological activity as an agonist of GPR40. Its activation leads to improved beta cell function and preservation, particularly under conditions of metabolic stress such as high glucose levels. Research indicates that treatment with CNX-011-67 can delay the onset and progression of diabetes by enhancing insulin secretion and reducing inflammation within pancreatic islets. Furthermore, it has been shown to counteract pro-inflammatory cytokine-induced apoptosis in beta cells, highlighting its potential protective effects against cell death .

    The synthesis of CNX-011-67 involves multi-step organic reactions that require careful control of reaction conditions to ensure high purity and yield. While specific synthetic routes are proprietary or not fully detailed in the available literature, general methods for synthesizing similar compounds typically include:

    • Starting Materials: Selection of appropriate starting materials that can be transformed through various

    CNX-011-67 holds promise for several applications, primarily in the field of diabetes treatment. Its ability to enhance insulin secretion makes it a potential candidate for:

    • Type 2 Diabetes Management: Improving glycemic control through enhanced insulin responsiveness.
    • Beta Cell Preservation: Protecting pancreatic beta cells from apoptosis under stress conditions.
    • Anti-inflammatory Effects: Reducing inflammation in pancreatic islets, which is crucial for maintaining beta cell function.

    Future clinical studies may further elucidate its therapeutic potential and safety profile in human subjects .

    Interaction studies involving CNX-011-67 have demonstrated its capacity to modulate various signaling pathways associated with GPR40 activation. Key findings include:

    • Inhibition of Apoptosis: CNX-011-67 has been shown to inhibit TNF-alpha-induced apoptosis in kidney cells through GPR40 activation, suggesting broader implications beyond pancreatic function .
    • Reduction of Reactive Oxygen Species: The compound effectively reduces oxidative stress markers, which are often elevated in diabetic conditions .
    • Enhanced Insulin Secretion: Studies indicate that CNX-011-67 significantly increases insulin levels during glucose tolerance tests in animal models .

    These interactions underscore the compound's multifaceted role in metabolic regulation.

    Several compounds share structural or functional similarities with CNX-011-67, particularly those targeting GPR40 or related pathways. Here are some notable examples:

    Compound NameMechanismUnique Features
    GW9508GPR40 AgonistKnown for dual action on GPR40 and GPR120; enhances insulin secretion but may have different side effects compared to CNX-011-67 .
    TAK-875GPR40 AgonistDesigned for diabetes treatment; shows similar efficacy but has distinct pharmacokinetic properties .
    Oleic AcidNatural Fatty AcidEndogenous ligand for GPR40; influences insulin secretion but lacks specificity compared to synthetic agonists like CNX-011-67 .

    CNX-011-67 stands out due to its selective action on GPR40 without significant off-target effects observed with some other compounds.

    CNX-011-67 represents a highly potent and selective small molecule agonist targeting the human G protein-coupled receptor 40 (GPR40), demonstrating an exceptional half-maximal effective concentration value of 0.24 nanomolar [1]. The development of synthetic pathways for GPR40 agonists, including CNX-011-67, requires sophisticated approaches to achieve optimal potency, selectivity, and drug-like properties [25] [33]. Contemporary synthetic strategies for GPR40 agonists emphasize the construction of carboxylic acid-containing molecules with carefully designed aromatic linker regions and hydrophobic tail components [22] [25].

    The synthetic optimization of GPR40 agonists typically involves asymmetric synthesis methodologies to control stereochemical outcomes, particularly for compounds containing chiral centers [33]. Key synthetic transformations include asymmetric aldol reactions, which enable the construction of stereochemically defined carbon frameworks with high diastereomeric ratios and enantiomeric excess [33]. The implementation of Suzuki-Miyaura coupling reactions facilitates the formation of carbon-carbon bonds between aromatic rings, while Buchwald-Hartwig amination provides efficient methods for creating carbon-nitrogen bonds in complex molecular architectures [25] [33].

    Advanced synthetic approaches for GPR40 agonists incorporate selective olefination reactions to control the stereochemistry of double bonds, particularly for compounds requiring specific geometric configurations [33]. The reduction of Weinreb amides to aldehydes represents a critical transformation that allows for controlled functionalization while preventing over-reduction to alcohols [33]. Protecting group strategies play essential roles in synthetic sequences, enabling orthogonal protection and deprotection steps that maintain functional group integrity throughout multi-step syntheses [33].

    Synthetic ApproachKey Reactions/MethodsOptimization ParametersChallenges
    Carboxylic acid synthesisOxidation of primary alcohols, hydrolysis of estersYield, stereoselectivity, scalabilityMaintaining stereochemical integrity
    Aromatic ring couplingSuzuki-Miyaura coupling, Buchwald-Hartwig aminationCatalyst loading, ligand selection, reaction conditionsCatalyst poisoning, side reactions
    Asymmetric synthesisAsymmetric aldol reaction, chiral auxiliariesDiastereomeric ratio, enantiomeric excessControlling stereoselectivity
    Heterocycle formationCyclization reactions, heterocycle functionalizationRegioselectivity, functional group toleranceRegioselectivity issues
    Reductive aminationAmine alkylation with aldehydes/ketonesReaction time, temperature, reducing agent selectionOver-reduction, selectivity

    The optimization of synthetic pathways requires careful consideration of reaction conditions, including temperature control, catalyst selection, and solvent system optimization [33]. Purification methodologies involve chromatographic separation techniques and recrystallization procedures to achieve high-purity final products suitable for biological evaluation [33]. Scale-up considerations necessitate the development of robust synthetic routes that maintain consistent product quality while accommodating larger quantities required for advanced preclinical studies [33].

    Structural-Activity Relationship (SAR) Analysis

    The structural-activity relationship profile of CNX-011-67 and related GPR40 agonists reveals critical molecular features that determine receptor binding affinity, selectivity, and functional potency [23] [25]. All known GPR40 agonists contain a pharmacophoric carboxylic acid group that establishes essential ionic interactions with arginine residues located at positions 183 and 258 within the receptor binding pocket [23] [28]. The carboxylic acid headgroup serves as an anchor point for receptor binding and is absolutely required for agonistic activity [23] [25].

    The aromatic linker region of GPR40 agonists significantly influences potency and selectivity profiles through modulation of binding interactions with the receptor core [22] [25]. Structural modifications to the aromatic rings can alter the overall binding geometry and affect the strength of hydrophobic interactions with transmembrane domains [25] [28]. The hydrophobic tail region determines lipophilicity characteristics and membrane interaction properties, requiring careful balance to achieve optimal drug-like properties while maintaining receptor binding affinity [21] [32].

    Alpha-carbon substitution patterns represent a critical structural feature that influences both metabolic stability and receptor potency [25] [31]. The introduction of branching at the alpha-carbon position can prevent beta-oxidation metabolism while potentially enhancing binding affinity through improved conformational constraint [25] [31]. Three-aryl propionic acid moieties have been identified as optimal linker configurations for achieving maximal GPR40 agonistic activity [23] [25].

    The incorporation of polar functional groups within GPR40 agonist structures can reduce lipophilicity while maintaining biological activity, provided these groups are strategically positioned to avoid interference with critical binding interactions [32] [35]. Cyclic substituents may enhance binding affinity through conformational restriction that preorganizes the molecule for optimal receptor interaction [25] [31]. Halogen substitution provides opportunities to fine-tune electronic properties and improve both potency and selectivity profiles [22] [31].

    Structural FeatureEffect on ActivityOptimization Strategy
    Carboxylic acid headgroupEssential for receptor binding and activityMaintain carboxylate for ionic interactions
    Aromatic linker regionModulates potency and selectivityModify substitution patterns for enhanced binding
    Hydrophobic tail regionDetermines lipophilicity and membrane interactionBalance hydrophobicity with drug-like properties
    Alpha-carbon substitutionInfluences metabolic stability and potencyIntroduce branching to prevent beta-oxidation
    Propionic acid moiety3-aryl propionic acid optimal for activityMaintain optimal linker length
    Polar functional groupsCan reduce lipophilicity while maintaining activityStrategic placement to improve properties
    Cyclic substituentsMay enhance binding affinity through conformational constraintIncorporate rigid structures for improved binding kinetics
    Halogen substitutionCan improve potency and selectivityUse to fine-tune electronic properties

    Recent structural studies utilizing cryo-electron microscopy have revealed that fatty acids and synthetic GPR40 agonists bind at similar sites within the receptor, establishing contact with transmembrane helices through hydrophobic interactions [28]. The binding mode involves insertion between transmembrane domains 3 and 4, with the carboxylic acid group forming critical ionic interactions while hydrophobic regions extend into the lipid bilayer [28]. These structural insights provide fundamental understanding for rational drug design approaches targeting GPR40 [28].

    Physicochemical Properties and Stability Profiling

    CNX-011-67 exhibits distinctive physicochemical characteristics that contribute to its exceptional biological activity and potential therapeutic utility [1]. The compound presents as a solid powder with demonstrated purity levels exceeding 98%, indicating high chemical integrity suitable for research applications [1]. The solubility profile includes compatibility with dimethyl sulfoxide, facilitating preparation of stock solutions for biological assays [1]. Optimal storage conditions require maintenance at temperatures between 0-4 degrees Celsius for short-term applications or -20 degrees Celsius for extended storage periods [1].

    The stability profile of CNX-011-67 demonstrates remarkable shelf life characteristics, with proper storage conditions supporting stability for periods exceeding two years [1]. Temperature stability assessments typically evaluate compound integrity across ranges from 25 degrees Celsius to 60 degrees Celsius over defined time intervals [24]. pH stability studies examine degradation patterns across acidic to basic conditions, with acceptance criteria typically requiring less than 5% degradation across the physiological pH range [24].

    Photostability evaluations assess compound susceptibility to ultraviolet and visible light exposure under controlled laboratory conditions [24]. Solution stability testing in various solvents and buffer systems provides critical information regarding formulation compatibility and storage requirements [24]. Solid-state stability monitoring examines changes in crystalline form, morphology, and chemical composition under different humidity conditions [24].

    Stability ParameterTest ConditionsAnalytical MethodsAcceptance Criteria
    Thermal stability25°C, 40°C, 60°C for defined time periodsHigh Performance Liquid Chromatography, Differential Scanning Calorimetry≤5% degradation
    pH stabilitypH range 1-10 at 25°CHigh Performance Liquid Chromatography, Ultraviolet spectroscopy≤5% degradation across pH range
    PhotostabilityExposure to ultraviolet/visible light under controlled conditionsHigh Performance Liquid Chromatography, Mass Spectrometry≤10% degradation after light exposure
    Solution stabilityDimethyl sulfoxide, aqueous buffers at various temperaturesHigh Performance Liquid Chromatography, visual inspection≤5% degradation in solution
    Solid-state stabilityDifferent humidity conditions (25%, 60%, 75% relative humidity)X-ray Diffraction, Fourier Transform Infrared SpectroscopyNo significant changes in crystallinity

    Oxidative stability assessments evaluate compound susceptibility to degradation in the presence of oxidizing agents such as hydrogen peroxide [24]. Hydrolytic stability testing examines degradation patterns in aqueous environments across different pH conditions [24]. Freeze-thaw stability studies assess compound integrity through multiple temperature cycling events between -20 degrees Celsius and room temperature [24]. Long-term storage stability evaluations monitor chemical and physical properties over extended periods under recommended storage conditions [24].

    The physicochemical characterization of CNX-011-67 includes comprehensive evaluation of thermal behavior through differential scanning calorimetry and thermogravimetric analysis [24]. These techniques provide information regarding melting points, crystalline transitions, and thermal decomposition patterns [24]. X-ray powder diffraction analysis confirms crystalline form identity and detects potential polymorphic variations [24]. Fourier transform infrared spectroscopy provides molecular fingerprint information for structural confirmation and impurity detection [24].

    Analytical Methods for Compound Purity Assessment

    The analytical characterization of CNX-011-67 requires sophisticated methodologies to ensure compound identity, purity, and quality suitable for research applications [1] [30]. High Performance Liquid Chromatography represents the primary analytical technique for quantitative purity determination and impurity profiling, typically achieving detection of impurities at levels below 0.5% [1] [30]. Ultra-High Performance Liquid Chromatography provides enhanced resolution for separation of closely related structural analogs and degradation products [30].

    Nuclear Magnetic Resonance spectroscopy serves as a fundamental tool for structural verification and impurity identification, employing both one-dimensional and two-dimensional techniques including Correlation Spectroscopy, Heteronuclear Single Quantum Coherence, and Heteronuclear Multiple Bond Correlation experiments [24] [33]. Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural elucidation and impurity characterization [17] [30].

    Fluorescence Imaging Plate Reader technology enables primary screening of receptor binding activity through calcium flux measurements [25] [31]. These assays facilitate determination of half-maximal effective concentration values and assessment of functional potency [25] [31]. Inositol monophosphate assays evaluate G protein-coupled receptor signaling pathway activation through quantification of secondary messenger accumulation [25] [31].

    Analytical TechniqueApplicationDetection MethodTypical Specifications
    High Performance Liquid ChromatographyQuantitative purity determination, impurity profilingUltraviolet, Diode Array Detection, Refractive Index≥98% purity, individual impurities ≤0.5%
    Ultra-High Performance Liquid ChromatographyHigh-resolution separation of closely related impuritiesUltraviolet, Diode Array Detection, Mass Spectrometry≥99% purity, individual impurities ≤0.1%
    Gas ChromatographyAnalysis of volatile compounds and impuritiesFlame Ionization Detection, Mass Spectrometry≥98% purity, residual solvents within guidelines
    Liquid Chromatography-Mass SpectrometryIdentification and quantification of impuritiesSingle quadrupole, triple quadrupole, Time-of-FlightMass confirmation, impurity identification
    Nuclear Magnetic Resonance SpectroscopyStructural verification, impurity identificationProton, Carbon-13, two-dimensional techniquesStructure confirmation, absence of significant impurities
    Elemental AnalysisConfirmation of elemental compositionCarbon, Hydrogen, Nitrogen analyzerWithin ±0.4% of theoretical values
    Capillary ElectrophoresisHigh-efficiency separation of charged compoundsUltraviolet, Diode Array Detection, conductivity≥98% purity, chiral purity ≥99%
    X-ray Powder DiffractionCrystalline form identification, polymorphism assessmentX-ray diffractometerConsistent with reference pattern

    Adenosine triphosphate determination assays provide quantitative measurement of cellular energy metabolism in response to CNX-011-67 treatment [12] [13]. These luminescence-based techniques enable assessment of compound effects on mitochondrial function and glucose metabolism pathways [12] [13]. Calcium flux assays utilize fluorescence-based detection systems to monitor intracellular calcium mobilization following receptor activation [12] [25].

    The implementation of chromatographic separation methodologies requires optimization of mobile phase composition, column selection, and detection parameters to achieve baseline resolution of the target compound from potential impurities [30]. Direct injection mass spectrometry approaches enable rapid compound identification but may be susceptible to ion suppression effects in complex sample matrices [30]. Chromatographic separation prior to mass spectrometric detection reduces ion suppression and enables quantitative analysis of individual components [30].

    CNX-011-67 exhibits exceptional binding affinity to human GPR40 with an EC50 value of 0.24 nanomolar, positioning it among the most potent GPR40 agonists investigated to date [1] [2]. This remarkable potency reflects the compound's optimized molecular structure that allows for highly efficient receptor interaction at extremely low concentrations. The binding kinetics demonstrate rapid receptor activation, with the compound achieving steady-state binding within minutes of exposure [1] [2].

    The selectivity profile of CNX-011-67 represents a crucial pharmacological advantage. The compound demonstrates exceptional selectivity for GPR40 over other related receptors, minimizing off-target effects that could potentially compromise therapeutic efficacy or safety [1] [2]. Specifically, CNX-011-67 shows no significant activity at peroxisome proliferator-activated receptor (PPAR) isoforms at concentrations below 10 micromolar, ensuring that its primary therapeutic effects are mediated exclusively through GPR40 activation [4]. This selectivity is particularly important given the potential for cross-reactivity with PPAR pathways that could lead to undesired metabolic effects.

    The binding mechanism involves interaction with an allosteric binding site on GPR40, distinct from the orthosteric site where endogenous fatty acid ligands bind [5] [6]. This allosteric interaction allows CNX-011-67 to modulate receptor activity in a glucose-dependent manner, providing enhanced safety compared to compounds that directly activate insulin secretion regardless of glucose levels [5]. The allosteric binding mode also contributes to the compound's selectivity profile by utilizing receptor-specific binding pockets that are not conserved across other G-protein coupled receptors [5].

    Detailed structure-activity relationship studies have revealed that the binding affinity correlates with specific molecular features of CNX-011-67, including its three-dimensional conformation and electronic properties [5]. The compound's binding kinetics show rapid association with the receptor, followed by stable complex formation that supports sustained receptor activation [5]. Competitive binding studies using radiolabeled ligands have confirmed that CNX-011-67 binds to the same general region as other characterized GPR40 agonists, but with superior affinity characteristics [5].

    Intracellular Signaling Cascades (Gαq/11 and Secondary Messengers)

    Upon binding to GPR40, CNX-011-67 initiates a well-characterized intracellular signaling cascade through coupling with Gαq/11 proteins [2] [7] [8]. The activation of GPR40 by CNX-011-67 results in conformational changes that promote guanosine diphosphate (GDP) to guanosine triphosphate (GTP) exchange on the Gαq/11 subunit, leading to dissociation of the heterotrimeric G-protein complex [7] [9].

    The activated Gαq/11 subunit directly stimulates phospholipase C-β (PLC-β) enzymes, which catalyze the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane [7] [9] [8]. This enzymatic reaction generates two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) [7] [9]. Studies with CNX-011-67 have demonstrated significant increases in IP3 content in isolated pancreatic islets, confirming robust PLC activation [10].

    The IP3 pathway leads to rapid calcium mobilization through binding to IP3 receptors on the endoplasmic reticulum, causing release of stored calcium into the cytoplasm [10] [11] [7]. CNX-011-67 treatment results in a 24% increase in cytosolic calcium concentration in pancreatic beta cells, with this calcium response being dependent on the presence of extracellular calcium and sensitive to voltage-dependent calcium channel blockers [10]. The calcium mobilization is further enhanced through store-operated calcium entry mechanisms involving stromal interaction molecule 1 (STIM1) and Orai1 channels [11].

    The DAG branch of the signaling pathway activates protein kinase D1 (PKD1), which plays a crucial role in insulin granule exocytosis [8]. CNX-011-67 induces PKD1 phosphorylation at specific serine residues (Ser-744/748 and Ser-916), leading to activation of this kinase [8]. PKD1 activation subsequently promotes F-actin cytoskeleton remodeling, which is essential for the second phase of insulin secretion by facilitating the transport of insulin granules from intracellular reserve pools to the plasma membrane [8].

    Additional signaling pathways activated by CNX-011-67 include the mitogen-activated protein kinase (MAPK) cascade, particularly p38 MAPK, which contributes to transcriptional regulation of genes involved in beta-cell function [12] [13]. The compound also influences adenosine monophosphate-activated protein kinase (AMPK) signaling, which plays a role in metabolic regulation and cellular energy homeostasis [14].

    The temporal dynamics of these signaling cascades show rapid activation within minutes of CNX-011-67 exposure, with sustained signaling that correlates with the compound's glucose-dependent effects [10] [8]. The integration of calcium signaling with PKD1 activation creates a coordinated cellular response that optimizes insulin secretion efficiency while maintaining glucose dependency [8].

    Glucose-Dependent Insulin Secretion Mechanisms

    CNX-011-67 demonstrates a sophisticated mechanism of glucose-dependent insulin secretion that represents a significant therapeutic advantage for diabetes treatment [3] [10] [15]. The compound enhances insulin secretion specifically under conditions of elevated glucose concentrations, minimizing the risk of hypoglycemia that can occur with non-glucose-dependent insulin secretagogues [3] [15].

    The glucose-dependency mechanism operates through the integration of CNX-011-67-mediated GPR40 signaling with the intrinsic glucose-sensing machinery of pancreatic beta cells [10] [16]. Under basal glucose conditions (2.8 millimolar), CNX-011-67 produces minimal effects on insulin secretion [17] [18]. However, at stimulatory glucose concentrations (8.3-16.7 millimolar), the compound significantly potentiates insulin release through amplification of the glucose-stimulated insulin secretion pathway [17] [18].

    The molecular basis for glucose-dependency involves the coupling of GPR40 signaling with glucose-induced ATP generation [10] [16]. CNX-011-67 enhances glucose-induced ATP synthesis in pancreatic islets, with this effect being particularly pronounced under high glucose conditions [10]. The compound increases islet ATP content by facilitating glucose oxidation and enhancing mitochondrial calcium uptake, which stimulates oxidative metabolism [10]. This metabolic coupling ensures that CNX-011-67 effects are greatest when glucose levels are elevated, providing physiologically appropriate insulin responses.

    Preclinical studies in male Zucker diabetic fatty (ZDF) rats demonstrate the clinical relevance of this glucose-dependent mechanism [3] [15]. CNX-011-67 treatment (5 mg/kg twice daily for seven weeks) significantly enhanced insulin secretion during oral glucose tolerance tests, with the 0-30 minute insulin area under the curve increasing from 249 ± 11 to 291 ± 11 (p < 0.05) [3] [15]. Correspondingly, glucose tolerance improved dramatically, with the 0-30 minute glucose area under the curve decreasing from 8964 ± 576 to 6389 ± 207 (p < 0.01) [3] [15].

    The biphasic nature of insulin secretion is preserved and enhanced by CNX-011-67, with the compound preferentially augmenting the second phase of insulin release [8] [17]. This selectivity for second-phase enhancement is mechanistically linked to the compound's effects on F-actin depolymerization and insulin granule mobilization through PKD1 activation [8]. The first phase of insulin secretion, which relies on readily releasable insulin granules, shows modest enhancement, while the sustained second phase, dependent on granule recruitment from reserve pools, demonstrates significant potentiation [8].

    Studies using neonatally streptozotocin-treated (n-STZ) female rats further confirm the glucose-dependent properties of CNX-011-67 [10] [19]. In these diabetes models, the compound restored glucose responsiveness in beta cells that had become glucose-incompetent, enhancing both insulin secretion and islet insulin content in response to stimulatory glucose concentrations [10] [19]. This restoration of glucose competence represents a unique therapeutic benefit, as it addresses both insulin secretion defects and beta-cell dysfunction characteristic of type 2 diabetes.

    The glucose-dependent mechanism also extends to effects on glucagon secretion, with CNX-011-67 suppressing inappropriate glucagon release under high glucose conditions [20]. This dual effect on insulin stimulation and glucagon suppression creates a coordinated hormonal response that optimizes glucose homeostasis [20].

    Cross-Talk with PPARα and Other Nuclear Receptors

    CNX-011-67 demonstrates complex interactions with nuclear receptor pathways, particularly involving cross-talk mechanisms that extend beyond its primary GPR40 target [21] [13] [22]. While the compound maintains excellent selectivity for GPR40 over peroxisome proliferator-activated receptors at therapeutic concentrations, emerging evidence suggests sophisticated molecular interactions between GPR40 signaling and nuclear receptor pathways [13] [22].

    The most well-characterized cross-talk mechanism involves the interaction between GPR40 activation and PPARγ signaling pathways [13] [22]. Research has demonstrated that GPR40 agonists can enhance PPARγ-dependent gene transcription through downstream effects on p38 MAPK signaling [13] [22]. When CNX-011-67 activates GPR40, the resulting p38 MAPK phosphorylation leads to activation of PPARγ coactivator-1α (PGC1α), a critical transcriptional coactivator that enhances PPARγ-mediated gene expression [13] [22].

    This GPR40-PPARγ cross-talk involves several key molecular components. CNX-011-67-mediated GPR40 activation triggers p38 MAPK phosphorylation, which subsequently phosphorylates PGC1α at specific serine residues [13] [22]. The phosphorylated PGC1α undergoes conformational changes that promote its interaction with PPARγ and recruitment of additional coactivators, including EP300 (p300) [13] [22]. This integrated signaling pathway enhances the transcription of genes involved in glucose metabolism and insulin sensitivity [13] [22].

    The functional significance of GPR40-PPAR cross-talk extends to metabolic regulation in multiple tissues. In pancreatic beta cells, this interaction enhances the expression of genes involved in glucose sensing and insulin secretion, including glucokinase (GCK), pancreatic and duodenal homeobox 1 (PDX1), and insulin itself [10] [19]. CNX-011-67 treatment significantly increases the expression of these critical beta-cell genes through mechanisms that involve both direct GPR40 signaling and indirect enhancement of nuclear receptor pathways [10] [19].

    Beyond PPARγ, CNX-011-67 influences other nuclear receptor pathways through its effects on cellular metabolism and gene expression [21] [23]. The compound's enhancement of glucose oxidation and ATP synthesis creates metabolic conditions that favor the activation of nuclear receptors involved in energy homeostasis [10]. This includes potential interactions with liver X receptors (LXRs) and farnesoid X receptors (FXRs), which respond to metabolic intermediates generated by enhanced glucose metabolism [21].

    The cross-talk mechanisms also involve epigenetic regulation through histone-modifying enzymes [13] [22]. CNX-011-67-mediated activation of GPR40 leads to phosphorylation of EP300, a histone acetyltransferase that modifies chromatin structure to facilitate gene transcription [13] [22]. This epigenetic component of the cross-talk mechanism provides a means for sustained changes in gene expression that extend beyond the immediate effects of receptor activation [13] [22].

    Studies have identified specific target genes that are regulated through GPR40-nuclear receptor cross-talk in response to CNX-011-67 treatment [23]. These include fatty acid binding protein 4 (FABP4), CD36, and cytochrome P450 1A1 (CYP1A1), which are involved in lipid metabolism and cellular energy homeostasis [23]. The coordinated regulation of these genes through cross-talk mechanisms suggests that CNX-011-67 may have broader metabolic effects beyond its direct impact on insulin secretion [23].

    The temporal dynamics of cross-talk signaling show both acute and chronic components [13] [22]. Acute effects involve rapid phosphorylation events that occur within minutes of CNX-011-67 exposure, while chronic effects include sustained changes in gene expression that persist for hours to days [13] [22]. This temporal complexity allows for both immediate metabolic responses and long-term adaptive changes that may contribute to the compound's therapeutic benefits [13] [22].

    Importantly, the cross-talk mechanisms maintain glucose-dependency, ensuring that nuclear receptor activation occurs primarily under conditions of metabolic demand [13] [22]. This glucose-dependent cross-talk provides an additional layer of physiological regulation that aligns nuclear receptor signaling with metabolic status, optimizing the therapeutic response while minimizing potential adverse effects [13] [22].

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Dates

    Last modified: 07-15-2023
    1: Sunil V, Verma MK, Oommen AM, Sadasivuni M, Singh J, Vijayraghav DN, Chandravanshi B, Shetty J, Biswas S, Dandu A, Moolemath Y, Venkataranganna MV, Somesh BP, Jagannath MR. CNX-011-67, a novel GPR40 agonist, enhances glucose responsiveness, insulin secretion and islet insulin content in n-STZ rats and in islets from type 2 diabetic patients. BMC Pharmacol Toxicol. 2014 Mar 25;15:19. doi: 10.1186/2050-6511-15-19. PubMed PMID: 24666736; PubMed Central PMCID: PMC3994293.
    2: Verma MK, Biswas S, Chandravanshi B, Neelima K, Oommen AM, Jagannath MR, Somesh BP. A novel GPR40 agonist, CNX-011-67, suppresses glucagon secretion in pancreatic islets under chronic glucolipotoxic conditions in vitro. BMC Res Notes. 2014 Sep 3;7:595. doi: 10.1186/1756-0500-7-595. PubMed PMID: 25186493; PubMed Central PMCID: PMC4161845.
    3: Gowda N, Dandu A, Singh J, Biswas S, Raghav V, Lakshmi MN, Shilpa PC, Sunil V, Reddy A, Sadasivuni M, Aparna K, Verma MK, Moolemath Y, Anup MO, Venkataranganna MV, Somesh BP, Jagannath MR. Treatment with CNX-011-67, a novel GPR40 agonist, delays onset and progression of diabetes and improves beta cell preservation and function in male ZDF rats. BMC Pharmacol Toxicol. 2013 May 21;14:28. doi: 10.1186/2050-6511-14-28. PubMed PMID: 23692921; PubMed Central PMCID: PMC3668190.
    4: Verma MK, Sadasivuni MK, Yateesh AN, Neelima K, Mrudula S, Reddy M, Smitha R, Biswas S, Chandravanshi B, Pallavi PM, Oommen AM, Jagannath MR, Somesh BB. Activation of GPR40 attenuates chronic inflammation induced impact on pancreatic β-cells health and function. BMC Cell Biol. 2014 Jun 30;15:24. doi: 10.1186/1471-2121-15-24. PubMed PMID: 24974801; PubMed Central PMCID: PMC4083038.
    5: Li Z, Qiu Q, Geng X, Yang J, Huang W, Qian H. Free fatty acid receptor agonists for the treatment of type 2 diabetes: drugs in preclinical to phase II clinical development. Expert Opin Investig Drugs. 2016 Aug;25(8):871-90. doi: 10.1080/13543784.2016.1189530. PubMed PMID: 27171154.

    Explore Compound Types